N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide
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Overview
Description
N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide typically involves the reaction of 1H-indole-2-carbohydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Chemical Reactions Analysis
N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction under specific conditions.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions to form various heterocyclic compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride .
Scientific Research Applications
N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and microbial infections.
Industry: It can be used in the production of dyes and pigments due to its indole structure.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The indole ring can interact with various biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
1H-indole-2-carbohydrazide: Lacks the chloroacetyl group, making it less reactive in substitution reactions.
2-chloroacetyl-1H-indole: Lacks the carbohydrazide group, limiting its applications in condensation reactions.
N’-(2-bromoacetyl)-1H-indole-2-carbohydrazide: Similar structure but with a bromoacetyl group, which may have different reactivity and biological activity.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-6-10(16)14-15-11(17)9-5-7-3-1-2-4-8(7)13-9/h1-5,13H,6H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOBXNFXNFENLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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